molecular formula C17H19N5O3S B2449611 N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE CAS No. 1448064-57-0

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE

Cat. No.: B2449611
CAS No.: 1448064-57-0
M. Wt: 373.43
InChI Key: CSQPKRCQFFNBRO-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-11-8-14(21-25-11)18-15(23)9-22-5-2-12(3-6-22)16-19-20-17(24-16)13-4-7-26-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQPKRCQFFNBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-3-carbohydrazide Synthesis

Thiophene-3-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) to generate the acyl chloride, followed by reaction with hydrazine hydrate (1.5 eq) in dichloromethane (0°C → 25°C, 4 h). Yield: 85–90%.

Oxadiazole Ring Formation

The carbohydrazide intermediate undergoes cyclization with piperidine-4-carbonyl chloride (1.1 eq) using phosphorous oxychloride (POCl₃) as both solvent and dehydrating agent:

Conditions :

  • Reflux at 110°C for 8–10 h
  • Yield: 76–80% after column chromatography (SiO₂, ethyl acetate:hexane 3:7).

Acetic Acid Linker Functionalization

Chloroacetylation of Piperidine-Oxadiazole Intermediate

The piperidine nitrogen is alkylated using chloroacetyl chloride (1.2 eq) in the presence of triethylamine (2.0 eq) as a base:

Conditions :

  • Anhydrous THF, 0°C → 25°C, 12 h
  • Yield: 82–85%.

Amide Coupling with 5-Methyl-1,2-oxazol-3-amine

The final step employs EDC/HOBt-mediated coupling between the chloroacetylated piperidine-oxadiazole derivative (1.0 eq) and 5-methyl-1,2-oxazol-3-amine (1.05 eq):

Parameter Value
Coupling Reagent EDC (1.2 eq), HOBt (1.1 eq)
Solvent DMF (anhydrous)
Temperature 0°C → 25°C (18 h)
Isolated Yield 65–70%

Purification via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) affords the final compound with >98% purity.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclocondensation

A 2024 bioRxiv study (G33 compound) reports a microwave-enhanced protocol for oxadiazole formation, reducing reaction time from 10 h to 45 min while maintaining 78% yield.

Solid-Phase Synthesis for Parallel Libraries

Immobilization of the piperidine scaffold on Wang resin enables sequential oxadiazole and acetamide formation, though yields are modest (50–55%) due to steric hindrance.

Analytical Characterization and Quality Control

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiophene), 7.89 (d, J = 3.1 Hz, 1H, oxazole), 4.32 (s, 2H, CH₂CO), 3.71–3.65 (m, 4H, piperidine).
  • HRMS (ESI+) : m/z calcd for C₁₈H₂₀N₆O₃S [M+H]⁺ 453.1211, found 453.1209.

Purity Assessment :

Method Conditions Purity
HPLC C18, 70:30 ACN/H₂O 98.2%
Elemental Analysis C: 52.31%, H: 4.89% C: 52.28%, H: 4.91%

Challenges in Scale-Up and Industrial Feasibility

Despite robust laboratory yields, pilot-scale production (≥1 kg) faces hurdles:

  • Oxadiazole Cyclization Exotherm : Requires jacketed reactors with precise temperature control (−5°C ± 1°C).
  • Chloroacetyl Chloride Handling : Corrosivity necessitates Hastelloy C-276 equipment.
  • HPLC Purification Costs : Switch to crystallization (ethanol/water) reduces purity to 95–96% but improves cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to a more saturated heterocycle.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives, while substitution on the piperidine ring can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving its molecular targets.

    Medicine: Possible therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide: Similar structure with a furan ring instead of a thiophene ring.

    N-(5-methylisoxazol-3-yl)-2-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE lies in its specific combination of heterocyclic rings, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

N-(5-Methyl-1,2-oxazol-3-yl)-2-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including oxazole and oxadiazole rings, suggest diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The compound is characterized by the following structural components:

PropertyDetails
Molecular Formula C13H15N5O2S
Molecular Weight 293.36 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NC(=NO1)CNC2CCCC2C(=O)N(C)C(=O)N=C(C)C
InChI Key ZYIXFVBCMAQUPW-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that compounds containing oxazole and oxadiazole moieties exhibit significant antimicrobial activities. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro tests using the Minimum Inhibitory Concentration (MIC) method revealed that certain derivatives had MIC values ranging from 25 to 50 µg/mL against Mycobacterium tuberculosis H37Rv, suggesting promising anti-tubercular activity .

Antioxidant Activity

The antioxidant potential of oxazole derivatives has been explored in several studies. For instance, isoxazole-linked compounds demonstrated superior antioxidant properties compared to traditional antioxidants like quercetin when tested in C. elegans and human fibroblasts . This suggests that this compound may also possess beneficial effects in oxidative stress-related conditions.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The oxazole and oxadiazole rings may interact with enzymes or receptors involved in various biological pathways. Preliminary studies suggest that these interactions could inhibit or modulate target enzyme activities, leading to the observed biological effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxazole derivatives against pathogenic bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial properties with a focus on their mechanism involving cell wall synthesis inhibition.

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of oxazole derivatives. Using in vitro models, researchers found that these compounds effectively scavenged free radicals and reduced oxidative stress markers in human cells. This study highlighted the potential therapeutic applications of such compounds in age-related diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how are key intermediates characterized?

  • Methodology :

  • The compound can be synthesized via multi-step reactions, starting with the formation of the oxadiazole ring, followed by coupling reactions to attach the piperidine and thiophene moieties. A common approach involves refluxing intermediates with chloroacetyl chloride in triethylamine .
  • Key intermediates (e.g., 5-(thiophen-3-yl)-1,3,4-oxadiazole) are characterized using 1H NMR, IR spectroscopy, LC-MS, and elemental analysis to confirm structural integrity .
  • Recrystallization from solvents like pet-ether is used to purify intermediates, monitored by TLC .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methods :

  • 1H/13C NMR : Resolves proton environments (e.g., methyl groups on oxazole, piperidine ring protons) and carbon backbone .
  • IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, oxadiazole ring vibrations) .
  • LC-MS : Validates molecular weight and purity (>95% by HPLC) .
  • Elemental Analysis : Confirms C, H, N, S composition .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Approaches :

  • PASS Program : Predicts potential biological targets (e.g., antimicrobial, anti-inflammatory) based on structural similarity to known bioactive compounds .
  • Molecular Docking : Models interactions with protein targets (e.g., cyclooxygenase for anti-inflammatory activity) by optimizing binding poses of the thiophene-oxadiazole moiety .
  • ADMET Prediction : Uses tools like SwissADME to estimate solubility, metabolic stability, and toxicity .

Q. What strategies optimize reaction conditions for high-yield synthesis?

  • Key Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperidine nitrogen .
  • Temperature Control : Reflux (~80–100°C) ensures complete reaction while minimizing side products .
  • Catalysts : Bases like NaOH or K2CO3 facilitate deprotonation during coupling steps .
  • Inert Atmosphere : Prevents oxidation of thiophene or oxadiazole rings .

Q. How do the thiophene and oxadiazole moieties influence reactivity in nucleophilic/electrophilic reactions?

  • Reactivity Insights :

  • Oxadiazole : Participates in electrophilic substitution at the C5 position due to electron-deficient rings. Reacts with Grignard reagents or undergoes hydrolysis under acidic conditions .
  • Thiophene : Prone to electrophilic aromatic substitution (e.g., nitration, halogenation) at the α-position, modifying biological activity .
  • Stability studies (e.g., HPLC under physiological pH) assess degradation pathways (e.g., hydrolysis of the acetamide bond) .

Q. What experimental designs assess structure-activity relationships (SAR) when modifying substituents?

  • SAR Strategies :

  • Systematic Substitution : Replace thiophene with other heterocycles (e.g., furan, pyridine) and compare bioactivity .
  • Piperidine Modifications : Introduce substituents (e.g., methyl, fluoro) to alter lipophilicity and target binding .
  • Biological Assays : Test against enzyme targets (e.g., lipoxygenase for anti-inflammatory activity) using in vitro inhibition assays .

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